Vedaclidine

Description

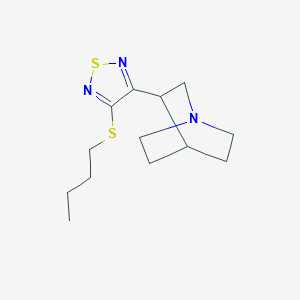

Structure

3D Structure

Properties

IUPAC Name |

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vedaclidine Pharmacology and Receptor Interaction Profiles

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity of Vedaclidine (B117435)

This compound demonstrates significant selectivity among the different muscarinic receptor subtypes, a key feature of its pharmacological character. wikipedia.org It does not interact uniformly with all mAChRs; instead, it exhibits a pattern of potent agonism at specific subtypes while acting as an antagonist at others. wikipedia.org This complex interaction profile distinguishes it from many other muscarinic ligands.

Research has highlighted this compound's functional selectivity for the M4 muscarinic receptor subtype. researchgate.netnih.gov It acts as a potent and selective agonist for M4 receptors. wikipedia.org The activation of M4 receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This functional selectivity is a cornerstone of its mechanism of action. researchgate.netnih.gov The M4 receptor is understood to play a significant role in modulating neurotransmitter release in the central nervous system, and its selective activation is a key area of interest in drug development. biorxiv.orgbms.comnih.gov

Alongside its M4 activity, this compound is also a potent agonist at the M1 muscarinic receptor. wikipedia.orgwikipedia.org The M1 receptor, coupled to Gq/11 proteins, activates phospholipase C upon stimulation, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. nih.govresearchgate.net In functional assays using isolated rabbit vas deferens, a tissue rich in M1 receptors, this compound demonstrated high-affinity agonist activity. ncats.io The M1 receptor is highly expressed in the central nervous system and is involved in cognitive processes such as learning and memory. bms.comwikipedia.orgnih.gov

This compound's most defining characteristic is its mixed agonist-antagonist profile across the mAChR family. wikipedia.orgnih.gov While it functions as an agonist at M1 and M4 receptors, it concurrently acts as a competitive antagonist at the M2, M3, and M5 subtypes. wikipedia.org This dual activity has been demonstrated in various in-vitro functional assays. ncats.io For instance, this compound antagonizes M2 receptors in guinea pig atria and M3 receptors in the guinea pig urinary bladder. ncats.io The M2 receptors are primarily found in the heart where they mediate a decrease in heart rate, while M3 receptors are located in smooth muscles and exocrine glands, mediating contraction and secretion, respectively. wikipedia.org This mixed pharmacological action underscores a complex mechanism that allows for the activation of specific muscarinic pathways (M1 and M4) while blocking others (M2, M3, M5).

| Receptor Subtype | Tissue/Model | Activity | Value | Citation |

|---|---|---|---|---|

| M1 | Rabbit Vas Deferens | Agonist | IC50 = 0.33 nM | ncats.io |

| M2 | Guinea Pig Atria | Antagonist | pA2 = 6.9 | ncats.io |

| M3 | Guinea Pig Urinary Bladder | Antagonist | pA2 = 7.4 | ncats.io |

| M4 | - | Agonist | - | wikipedia.orgresearchgate.netnih.gov |

| M5 | - | Antagonist | - | wikipedia.org |

Ligand Binding Kinetics and Receptor Affinity of this compound

The interaction of a ligand with its receptor is defined by its binding affinity (how strongly it binds) and its kinetics (the rates of association and dissociation). This compound has been shown to possess a high affinity for muscarinic receptors. ncats.io Binding affinity is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a stronger interaction. psu.eduwikipedia.org

Studies on rat brain homogenates have quantified this interaction, revealing a strong binding affinity. ucsd.edu However, detailed public data on the specific kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), for this compound are not widely available. These kinetic parameters determine the time a ligand remains bound to the receptor, which can significantly influence its pharmacological effect. plos.org

| Parameter | Value | Assay Details | Citation |

|---|---|---|---|

| Ki | 0.480 nM | Binding affinity against muscarinic acetylcholine receptor from rat brain. | ucsd.edu |

Allosteric Modulation Mechanisms of Cholinergic Receptors by this compound

This compound is an orthosteric ligand, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine. googleapis.com This is distinct from allosteric modulators, which bind to a different, or allosteric, site on the receptor. googleapis.com Understanding the principles of allosteric modulation provides a crucial context for appreciating the diversity of drug-receptor interactions within the cholinergic system.

Allosteric modulators are substances that bind to a receptor at a site topographically distinct from the orthosteric binding site used by the endogenous ligand. researchgate.net This binding event induces a conformational change in the receptor, which in turn alters the binding or efficacy of the orthosteric ligand. researchgate.net

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): These compounds enhance the affinity and/or efficacy of the orthosteric agonist. mdpi.com In the cholinergic system, a PAM might increase acetylcholine's ability to activate the receptor. googleapis.com

Negative Allosteric Modulators (NAMs): These compounds decrease the affinity and/or efficacy of the orthosteric agonist. researchgate.net

Neutral Allosteric Ligands (or Silent Allosteric Modulators): These bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity. mdpi.com Allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric site, allowing for the development of more targeted drugs. mdpi.com Furthermore, the effect of allosteric modulators is often "saturable," meaning their modulatory effect reaches a ceiling, which can improve safety profiles.

This compound's Potential for Modulating Receptor Conformation and Orthosteric Ligand Action

The functional selectivity exhibited by a ligand like this compound, which acts as an agonist at certain receptor subtypes (M1 and M4) and an antagonist at others (M2, M3, and M5), suggests a sophisticated interaction with the target receptors. wikipedia.org This behavior points towards the possibility that this compound may induce or stabilize distinct receptor conformations, thereby influencing the binding and action of primary, or orthosteric, ligands.

The concept of "functional selectivity" or "biased agonism" posits that a ligand's interaction with a G-protein coupled receptor (GPCR), such as a muscarinic receptor, can lead to a unique conformational state of the receptor. This specific conformation can, in turn, preferentially activate certain downstream signaling pathways over others. nih.govcore.ac.uk For instance, a ligand might promote a receptor conformation that favors coupling to one type of G-protein (e.g., Gαi/o for M4 receptors) while being less favorable for coupling to others. nih.gov This differential activation is a key aspect of modern pharmacology, offering the potential for more targeted therapies with fewer side effects. nih.gov

While this compound is noted for its functional selectivity, particularly for the M4 muscarinic receptor subtype, detailed studies elucidating the precise molecular mechanisms—specifically how it modulates receptor conformation and interacts with the orthosteric binding site of the endogenous ligand, acetylcholine—are not extensively available in the public domain. researchgate.net The binding of a ligand to a receptor can induce subtle changes in the receptor's three-dimensional structure. oatext.combiorxiv.org These conformational shifts are critical for initiating the intracellular signaling cascade. biorxiv.org It is plausible that this compound's binding to the orthosteric site, or a nearby allosteric site, stabilizes a conformation that is conducive to agonism at M1 and M4 receptors but results in an antagonistic effect at M2, M3, and M5 receptors.

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site. mdpi.comwikipedia.org These modulators can alter the receptor's affinity for the orthosteric ligand or its efficacy in activating signaling pathways. wikipedia.org While there is no direct evidence from the conducted research to classify this compound as a classical allosteric modulator, its complex pharmacological profile is consistent with the principles of ligand-induced differential receptor conformations.

Further research, including structural biology studies (such as X-ray crystallography or cryo-electron microscopy) of this compound in complex with different muscarinic receptor subtypes, would be necessary to fully understand the structural basis of its functional selectivity. Additionally, detailed competition binding assays with orthosteric ligands could provide insights into how this compound affects the binding of acetylcholine at the various receptor subtypes. sci-hub.senih.gov

Vedaclidine Molecular Mechanism of Action and Cellular Signaling Pathways

Intracellular Signal Transduction Initiated by Vedaclidine-Receptor Binding

The binding of This compound (B117435) to M1 and M4 muscarinic receptors triggers distinct intracellular signaling pathways, a consequence of these receptors coupling to different families of G-proteins. This differential activation allows for a targeted modulation of cellular responses.

This compound's primary molecular targets, the muscarinic acetylcholine (B1216132) receptors, are members of the large G-protein coupled receptor (GPCR) superfamily. scielo.org.mxnih.gov These receptors feature seven transmembrane domains and translate extracellular signals into intracellular responses by activating heterotrimeric G-proteins. scielo.org.mxwikipedia.org this compound's effects are mediated through two principal GPCR signaling cascades, corresponding to its agonist activity at M1 and M4 receptors.

M1 Receptor Pathway (Gq/11-coupled): The M1 muscarinic receptor, upon activation by an agonist like this compound, couples to the Gq/11 family of G-proteins. nih.govwikipedia.org This interaction initiates a cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). wikipedia.orgebi.ac.uk

M4 Receptor Pathway (Gi/o-coupled): The M4 muscarinic receptor is coupled to the Gi/o family of G-proteins. nih.govnih.gov When this compound binds to and activates M4 receptors, the associated Gi/o protein inhibits the enzyme adenylyl cyclase. nih.govnih.gov This action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The activation of G-proteins by the this compound-receptor complex leads to the production of intracellular second messengers, which are small molecules that propagate the signal within the cell. numberanalytics.comjapsonline.com

M1-Mediated Pathway: Following Gq/11 activation, the effector enzyme Phospholipase C (PLC) is stimulated. wikipedia.orgebi.ac.uk PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. wikipedia.orgyoutube.com This binding event triggers the release of stored calcium (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration. wikipedia.orgnih.gov The elevated Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream proteins to elicit a cellular response. ebi.ac.uk

M4-Mediated Pathway: The Gi/o-mediated inhibition of adenylyl cyclase by the this compound-M4 receptor complex directly reduces the synthesis of cAMP from ATP. nih.govnih.gov A decrease in cAMP levels leads to reduced activity of cAMP-dependent Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous substrate proteins, including ion channels and transcription factors; thus, its inhibition by the M4 pathway significantly alters cellular function.

Molecular Conformational Changes and Receptor Activation/Inhibition by this compound

The activation of a GPCR is a dynamic process that involves significant conformational changes in the receptor's structure upon ligand binding. wikipedia.orgbiomolther.org When an agonist like this compound binds to the orthosteric site of the M1 or M4 receptor, it is thought to stabilize a specific active conformational state. nih.gov This process involves the rearrangement of the transmembrane helices, which creates or exposes a binding site for the G-protein on the intracellular surface of the receptor. biomolther.orgnih.gov The binding of the G-protein is the crucial step that allows it to exchange its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to its activation and dissociation from the receptor. wikipedia.org Conversely, as an antagonist at M2, M3, and M5 receptors, this compound binds to the receptor but does not induce or stabilize the active conformation, thereby preventing the binding and activation of the associated G-protein and blocking the action of the endogenous agonist, acetylcholine.

Investigation of Receptor-Mediated Molecular Pathways

The molecular mechanisms of this compound have been investigated through various pharmacological studies. In vitro experiments using cell lines expressing specific muscarinic receptor subtypes have been crucial in determining its binding affinity and functional profile as a potent M1/M4 agonist and M2/M3/M5 antagonist. ncats.io Functional assays measuring the production of second messengers, such as inositol phosphate (B84403) accumulation (for M1) or inhibition of cAMP synthesis (for M4), have confirmed its pathway-specific agonist effects. nih.govnih.gov Studies on its analgesic effects in animal models of pain have provided in vivo evidence for the importance of its action on central M4 receptors. nih.govphysiology.org These investigations collectively support the model that this compound's therapeutic potential stems from its ability to selectively engage specific receptor-mediated molecular pathways within the broader cholinergic system. researchgate.netresearchgate.net

Preclinical Efficacy Studies of Vedaclidine in Disease Models

Evaluation of Vedaclidine (B117435) in Animal Models of Nociception and Pain States

Preclinical evaluations in animal models, primarily in rats, have been crucial in characterizing the analgesic properties of this compound. nih.gov These studies explore the compound's effects across different types of pain, providing a basis for its potential clinical applications in pain management. nih.gov

Muscarinic cholinergic agonists are well-established for their antinociceptive effects in a variety of acute pain models. nih.gov While detailed data tables for this compound's performance in specific acute pain paradigms are not available in the reviewed literature, its classification and study within models of central sensitization suggest a foundational level of activity against nociceptive responses. nih.gov

A significant focus of this compound research has been on its efficacy in pain models that feature central sensitization, where the nervous system becomes hyperexcitable. nih.gov These models are particularly relevant to chronic pain conditions such as neuropathic and inflammatory pain. nih.gov

In the formalin test in rats, a model that assesses both acute and persistent pain phases, this compound demonstrated notable antihyperalgesic effects. nih.gov The compound produced a dose-related reduction in pain behaviors, indicating its ability to modulate pain signaling in a model of tonic chemical pain. nih.gov

This compound Efficacy in the Formalin Test

| Dose Range (s.c.) | Outcome |

|---|---|

| 0.3-10 mg/kg | Dose-related antihyperalgesic effects |

Specific quantitative data on the percentage of pain reduction at each dose were not available in the reviewed sources.

This compound was also evaluated for its ability to reverse mechanical hyperalgesia induced by capsaicin (B1668287) injection in rats. nih.gov This model mimics the heightened pain sensitivity to mechanical stimuli that can occur following tissue injury. The administration of this compound resulted in a dose-dependent reversal of this mechanically induced pain hypersensitivity. nih.gov

This compound Efficacy in Capsaicin-Induced Hyperalgesia

| Dose Range (s.c.) | Outcome |

|---|---|

| 0.3-10 mg/kg | Dose-related reversal of mechanical hyperalgesia |

Specific quantitative data on paw withdrawal thresholds at each dose were not available in the reviewed sources.

In the carrageenan-induced inflammation model in rats, which leads to both mechanical and thermal hyperalgesia, this compound showed significant, dose-related reversal of both pain modalities. nih.gov The effects of this compound in this model were successfully blocked by the muscarinic receptor antagonist scopolamine (B1681570), confirming the involvement of muscarinic pathways in its mechanism of action. nih.gov

This compound Efficacy in Carrageenan-Induced Hyperalgesia

| Dose Range (s.c.) | Outcome | Antagonist Effect |

|---|---|---|

| 0.1-30 mg/kg | Dose-related reversal of mechanical and thermal hyperalgesia | Effects were antagonized by scopolamine |

Specific quantitative data on the reversal of mechanical and thermal hyperalgesia at each dose were not available in the reviewed sources.

Antihyperalgesic Effects in Models Involving Central Sensitization

Investigation of Synergistic Pharmacological Interactions with Other Therapeutic Agents (e.g., Non-Steroidal Anti-Inflammatory Drugs)

Research into the combined therapeutic effects of this compound with other analgesics has revealed potential for synergistic interactions. nih.gov Specifically, the antihyperalgesic effects of this compound in the carrageenan test were found to be synergistic with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614). nih.gov This synergy was formally demonstrated through isobolographic analysis, a method used to assess drug interactions. nih.gov This finding suggests that combining this compound with NSAIDs could enhance pain relief, potentially allowing for lower doses of each drug and reducing the risk of side effects. nih.gov

Synergistic Interaction of this compound and Ketoprofen

| Drug Combination | Pain Model | Analytical Method | Outcome |

|---|---|---|---|

| This compound + Ketoprofen | Carrageenan-induced hyperalgesia | Isobolographic analysis | Synergistic antihyperalgesic effects |

Specific ED50 values for the individual drugs and their combination were not available in the reviewed sources to quantify the degree of synergy.

Methodological Frameworks in Preclinical Animal Research for this compound

The foundation of preclinical research for any therapeutic candidate, including this compound, lies in the robustness of its methodological framework. This framework encompasses the rationale for selecting specific animal models, the implementation of rigorous experimental controls, and a critical assessment of the findings' translational relevance to human diseases.

The selection of an appropriate animal model is a critical first step in preclinical research, as it directly influences the relevance and applicability of the study's outcomes. harvard.eduaofoundation.org The primary consideration is the model's ability to mimic the physiological and pathological characteristics of the human condition being studied. upenn.edunih.gov For a compound like this compound, with its effects on muscarinic receptors, the choice of animal models is guided by the specific disease context, such as pain or neurodegenerative disorders. nih.govnih.gov

In the investigation of this compound's analgesic properties, researchers have utilized established rat models of pain that involve central sensitization, a key mechanism in many chronic pain states in humans. nih.govphysiology.org These models include the formalin test, capsaicin-induced hyperalgesia, and carrageenan-induced inflammation. nih.gov The rationale for using these models is their ability to produce measurable and reproducible pain-related behaviors that are sensitive to pharmacological intervention, thereby providing a platform to assess the antihyperalgesic effects of this compound. nih.gov Specifically, Sprague-Dawley rats are often chosen for these studies. nih.gov

The selection process also involves considering the similarities in the targeted biological pathways between the animal model and humans. nih.gov For this compound, which acts on the cholinergic system, rodent models are suitable due to the conserved nature of muscarinic receptors and their signaling pathways across mammalian species. nih.gov While nonhuman primates are phylogenetically closest to humans and are considered for certain studies, the initial efficacy testing for compounds like this compound often relies on smaller, well-characterized rodent models. harvard.edunih.gov

Factors influencing the choice of animal models extend beyond physiological similarity to include practical considerations such as lifespan, cost, and the availability of established experimental protocols. harvard.eduaofoundation.org The ultimate goal is to select a model that provides the most meaningful data to answer the specific research question at hand. aofoundation.org

To ensure the validity and reliability of preclinical findings for this compound, the design and implementation of rigorous experimental controls are paramount. jpccr.eu These controls are essential for minimizing bias and variability, allowing researchers to confidently attribute observed effects to the administration of the compound. upenn.edu

Key components of a robust experimental design include:

Randomization: Animals are randomly assigned to treatment and control groups to reduce selection bias. jpccr.eu This ensures that any pre-existing differences between animals are evenly distributed across the groups.

Blinding: Whenever possible, researchers conducting the experiments and assessing the outcomes are "blinded" to the treatment allocation. jpccr.eu This prevents conscious or unconscious bias from influencing the results.

Control Groups: The inclusion of appropriate control groups is fundamental. In the preclinical evaluation of this compound, this typically involves a vehicle control group (receiving the substance used to dissolve the drug) and often a positive control group (receiving a known effective drug) to validate the experimental model. nih.gov For instance, in pain studies with this compound, a non-steroidal anti-inflammatory drug (NSAID) like ketoprofen has been used as a comparator and for synergistic effect studies. nih.gov The use of a muscarinic receptor antagonist, such as scopolamine, can also serve as a specific control to confirm that the effects of this compound are indeed mediated through muscarinic receptors. nih.gov

Dose-Response Relationship: Evaluating the effects of a range of doses of this compound is crucial to establish a dose-response relationship. nih.gov This helps in understanding the potency and efficacy of the compound. Studies on this compound have demonstrated dose-related antihyperalgesic effects in various pain models. nih.gov

Statistical Analysis: The experimental design must incorporate a plan for appropriate statistical analysis to determine the significance of the findings. ppd.com This includes determining the necessary sample size to achieve adequate statistical power. imavita.com

The adherence to these principles of good experimental design is critical for generating reproducible and credible preclinical data for this compound. jpccr.eu

A significant challenge in drug development is the translation of promising preclinical results into clinical efficacy in humans. nih.govembopress.org Therefore, a critical assessment of the translational limitations and external validity of preclinical findings for this compound is an integral part of the research process. External validity refers to the generalizability of the findings beyond the specific experimental conditions. osf.io

Several factors can limit the translation of preclinical data:

Interspecies Differences: While animal models are chosen for their physiological similarities to humans, inherent differences in metabolism, pharmacokinetics, and pharmacodynamics can lead to discrepancies in drug response. navs.orgresearchgate.net The genetic background of the animal model can also significantly influence outcomes. navs.org

Artificial Nature of Disease Models: Laboratory-induced disease models may not fully replicate the complexity and heterogeneity of human diseases, which often develop over a longer period and are influenced by various genetic and environmental factors. navs.orginsphero.com

Standardization vs. Generalizability: Excessive standardization of experimental conditions, while increasing internal validity, can limit the generalizability (external validity) of the findings to more diverse populations and environments. osf.io Strategies like systematic heterogenization, where controlled variation is introduced (e.g., using animals of different ages or housing conditions), are being explored to improve external validity. nih.gov

Publication Bias: A tendency to publish positive results over negative or inconclusive ones can create a skewed perception of a drug's efficacy and hinder a balanced assessment of its translational potential. jpccr.eu

To enhance the translational potential of preclinical studies on this compound, researchers must acknowledge these limitations and design studies that can provide more robust and generalizable data. This includes considering the use of multiple animal models to see if findings are consistent across species and conditions. nih.gov Furthermore, a thorough understanding of the compound's mechanism of action, as demonstrated by the use of antagonists like scopolamine in this compound studies, strengthens the biological rationale and the likelihood of translation. nih.gov Ultimately, the successful translation of this compound from preclinical models to clinical application will depend on a continuous and critical evaluation of the external validity of the research findings. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Vedaclidine and Its Analogs

Identification of Critical Structural Elements for Muscarinic Receptor Activity and Selectivity

The molecular architecture of Vedaclidine (B117435), chemically known as (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine, can be dissected into three primary components: the quinuclidine (B89598) ring, the 1,2,5-thiadiazole (B1195012) heterocycle, and the butylthio side chain. SAR studies have revealed that each of these components plays a critical role in the compound's affinity for muscarinic receptors and its unique selectivity profile.

The Quinuclidine Ring: The rigid, bicyclic structure of the quinuclidine core is a cornerstone of this compound's high affinity. This scaffold holds the other functional groups in a precise three-dimensional orientation, which is essential for optimal interaction with the orthosteric binding site of the receptor. Research on various muscarinic agonists has consistently shown that rigid azacyclic structures, such as the quinuclidine and the related azanorbornane cores, confer higher affinity compared to more conformationally flexible ring systems. mdpi.commdpi.com The basic nitrogen within this ring is crucial as it becomes protonated at physiological pH, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine (B1216132), and forming a key ionic interaction in the receptor binding pocket. mdpi.com Furthermore, the stereochemistry of the linkage to the thiadiazole ring is vital; the specific (S)-configuration of this compound is essential for its potent activity, a common feature in related chiral muscarinic ligands where specific stereoisomers exhibit significantly higher affinity. nih.gov

The 1,2,5-Thiadiazole Heterocycle: This five-membered aromatic ring is not merely a linker but a key pharmacophoric element. It serves as a bioisosteric replacement for the ester group found in earlier muscarinic agonists like arecoline. mdpi.comnih.gov The nitrogen atoms within the thiadiazole ring are critical hydrogen bond acceptors, which are understood to interact with specific amino acid residues, such as asparagine (Asn417) in the M4 receptor, to stabilize the ligand-receptor complex and promote agonist activity. nih.gov The importance of this specific heterocycle is highlighted by studies where its replacement by a 1,2,5-oxadiazole ring resulted in a dramatic loss of both affinity and efficacy.

Elucidation of Pharmacophoric Features Essential for this compound's Biological Effects

A pharmacophore is an abstract model that describes the essential steric and electronic features necessary for a molecule to exert a specific biological effect. Based on extensive SAR studies of this compound and its analogs, a clear pharmacophore model for M1/M4 agonism has been elucidated. This model consists of several key features arranged in a specific spatial orientation, which collectively account for this compound's activity and selectivity.

The essential pharmacophoric features include:

A Basic Amine Center: This is provided by the nitrogen atom of the rigid quinuclidine ring. It is positively charged at physiological pH and forms a critical ionic bond with a conserved aspartate residue in transmembrane domain 3 of the muscarinic receptors. researchgate.net The rigidity of the quinuclidine scaffold precisely positions this cationic center. mdpi.com

A Hydrogen-Bond Acceptor Region: The two nitrogen atoms of the 1,2,5-thiadiazole ring act as key hydrogen bond acceptors. nih.govnih.gov Docking models of related compounds suggest these atoms form specific hydrogen bonds with residues in the binding pocket, such as an asparagine in transmembrane domain 6 (Asn417 in M4), which are crucial for receptor activation. nih.gov

A Hydrophobic Region: The n-butyl group of the butylthio side chain occupies a well-defined hydrophobic pocket within the receptor. The optimal length of this chain (4-5 carbons) underscores the specific size and shape of this pocket, and interaction with it is a major contributor to binding affinity.

A Defined Spatial Geometry: The relative positions of the basic amine, the hydrogen bond acceptors, and the hydrophobic region are rigidly maintained by the quinuclidine and thiadiazole scaffolds. This precise three-dimensional arrangement is the key to differentiating between muscarinic receptor subtypes and is fundamental to this compound's M1/M4 agonist selectivity.

This pharmacophore model serves as a blueprint, explaining how structurally diverse molecules can bind to the same receptor and providing a rational basis for the design of new ligands. nih.gov

Impact of Targeted Chemical Modifications on Receptor Binding and Functional Potency

Targeted chemical modifications of the this compound structure have provided invaluable insights into the molecular determinants of its interaction with muscarinic receptors. By systematically altering each part of the molecule and measuring the resulting changes in binding affinity (Ki) and functional potency (EC50 or IC50), researchers have mapped the SAR of this chemical class in detail.

Modification of the Thiadiazole Side Chain: This has been the most extensively studied area. Replacing the sulfur atom in the side chain with an oxygen atom (to create an alkoxy analog) or removing the heteroatom entirely (to create an alkyl analog) significantly impacts activity. As shown in the table below, alkylthio analogs consistently demonstrate higher affinity and potency compared to their alkoxy counterparts, while alkyl analogs are substantially less active. This highlights the importance of the sulfur atom for optimal interaction. Furthermore, varying the length of the alkyl chain reveals a distinct parabolic or "U-shaped" relationship, with peak activity observed for butyl and pentyl groups.

| Analog Side Chain (at C4 of thiadiazole) | Modification Type | M1 Functional Activity (IC50, nM) |

|---|---|---|

| Propoxy (-OC3H7) | Alkoxy | 158 |

| Butoxy (-OC4H9) | Alkoxy | 105 |

| Pentyloxy (-OC5H11) | Alkoxy | 98.5 |

| Propylthio (-SC3H7) | Alkylthio | 17.5 |

| Butylthio (-SC4H9) | Alkylthio | 6.5 |

| Pentylthio (-SC5H11) | Alkylthio | 2.9 |

| Propyl (-C3H7) | Alkyl | >1000 |

| Butyl (-C4H9) | Alkyl | >1000 |

Modification of the Heterocyclic Core: Bioisosteric replacement of the central 1,2,5-thiadiazole ring provides strong evidence of its critical role. Substituting it with a 1,2,5-oxadiazole ring leads to compounds with markedly lower affinity for muscarinic receptors and a near-complete loss of functional efficacy. This suggests that the electronic properties and hydrogen bonding capacity of the thiadiazole are specifically tuned for M1/M4 receptor activation.

Modification of the Azabicyclic Scaffold: While direct SAR data on replacing this compound's quinuclidine ring is limited, general principles from muscarinic agonist research indicate that the rigidity of this scaffold is paramount. mdpi.commdpi.com Replacing the quinuclidine with more flexible monocyclic systems like piperidine (B6355638) typically leads to a significant reduction in binding affinity. This is because the energetic cost of adopting the correct binding conformation is much higher for a flexible molecule than for a rigid one like this compound.

Application of SAR Insights in Rational Design Strategies for Novel this compound Derivatives

The detailed understanding of this compound's SAR and pharmacophore has been instrumental in the rational design of novel muscarinic agonists with potentially superior therapeutic profiles. These design strategies aim to enhance potency, improve subtype selectivity, and fine-tune pharmacokinetic properties.

Design of Bivalent Ligands: One innovative strategy involved applying the pharmacophoric insights from this compound analogs to create bivalent ligands. google.com In this approach, two molecules of a 1,2,5-thiadiazolyl-tetrahydropyridine agonist (a close structural relative of this compound) were tethered together with flexible linkers of varying lengths. google.com The resulting dimeric compounds exhibited surprisingly high affinity and potency at M1 receptors, in some cases exceeding that of the parent monomer. google.com This strategy, which relies on the hypothesis that the bivalent ligand can bridge two receptor sites simultaneously, is a direct application of SAR knowledge to create molecules with novel interaction mechanisms. google.com

Bioisosteric Replacement for Selectivity Tuning: The knowledge that the 1,2,5-thiadiazole ring is a key element for activity has prompted its replacement with other heterocycles in an effort to modulate selectivity. nih.gov For instance, research into related scaffolds has shown that replacing the thiadiazole with other isosteres, such as pyrazine (B50134) or novel carbamates, can produce agonists with high selectivity for the M4 receptor over the M1 subtype. nih.gov This is a crucial strategy for designing compounds that might retain the desired antipsychotic or analgesic effects (mediated by M4) while minimizing side effects associated with M1 activation.

Scaffold Modification to Enhance Selectivity: Rational design has also been applied to the azabicyclic amine portion of the molecule. In a series of related M1/M4 dual agonists, the introduction of a methyl group at a specific position on the piperidine ring (a component of a different scaffold but applying the same principles) led to a significant shift in selectivity, resulting in a compound that was highly selective for the M4 receptor with little activity at other subtypes. nih.gov This demonstrates how subtle structural modifications, guided by SAR, can be used to steer a compound's activity toward a single desired receptor subtype, a key goal in modern drug discovery. patsnap.com

Analytical Characterization Methodologies and Impurity Profiling of Vedaclidine

Advanced Approaches for Impurity Identification and Degradation Product Characterization of Vedaclidine (B117435)

The identification and characterization of impurities and degradation products are critical components in the development and quality control of the pharmaceutical compound this compound. Advanced analytical methodologies are employed to ensure the safety and efficacy of the drug by thoroughly profiling its impurity landscape. These approaches are designed to detect, identify, and quantify substances that may arise during synthesis, storage, or administration.

Methodologies for Photodegradation Product Analysis

Photostability testing is a crucial aspect of drug development, as exposure to light can lead to the degradation of the active pharmaceutical ingredient (API), potentially resulting in loss of potency or the formation of toxic byproducts. For this compound, a comprehensive analysis of its photodegradation products would involve subjecting the compound to controlled light exposure according to International Council for Harmonisation (ICH) guidelines.

The process typically involves exposing a solution or solid sample of this compound to a light source that mimics the UV and visible spectrum of sunlight. The exposure is carefully controlled and monitored to ensure a meaningful level of degradation. Following exposure, the sample is analyzed using a combination of chromatographic and spectroscopic techniques to separate and identify the photodegradants. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors is a powerful tool for this purpose. The PDA detector provides spectral information that can help in the preliminary identification of chromophoric degradants, while the MS detector provides mass-to-charge ratio data, which is invaluable for elucidating the molecular weights and structures of the degradation products.

An illustrative example of the kind of data that might be generated in such a study is presented in the interactive table below. This table showcases hypothetical photodegradation products of this compound, their retention times in an HPLC analysis, and the mass-to-charge ratios observed in mass spectrometry.

| Degradation Product | Retention Time (min) | [M+H]+ (m/z) | Potential Structural Modification |

|---|---|---|---|

| PD-1 | 8.5 | 299.1 | Hydroxylation |

| PD-2 | 12.2 | 281.1 | Dehydrogenation |

| PD-3 | 15.7 | 315.1 | N-oxidation |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. The key feature of a SIAM is its ability to accurately measure the active ingredient without interference from degradation products, process impurities, or other potential excipients.

The development of a SIAM for this compound would begin with forced degradation studies, where the drug is subjected to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.gov The goal of these studies is to generate a representative sample of potential degradation products. Once the degradation samples are prepared, a chromatographic method, typically HPLC, is developed to separate the parent drug from all the generated degradants.

Method development involves optimizing various parameters such as the stationary phase (column chemistry), mobile phase composition (solvents, pH, and additives), flow rate, and column temperature. The detector wavelength is also carefully selected to ensure adequate sensitivity for both the API and its impurities. The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

The following interactive table provides a hypothetical summary of the validation parameters for a stability-indicating HPLC method for this compound.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the retention time of this compound | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Robustness | No significant impact on results with small variations in method parameters | Pass |

Application of High-Resolution Separation and Detection Technologies (e.g., HPLC with various detectors)

The comprehensive analytical characterization of this compound and its impurities relies heavily on the application of high-resolution separation and detection technologies. High-performance liquid chromatography (HPLC) is the cornerstone of this analytical workflow, often coupled with a variety of detectors to provide orthogonal information, enhancing the confidence in the identification and quantification of all relevant species.

A typical HPLC setup for the analysis of this compound would utilize a reversed-phase column, which is effective for separating moderately polar compounds. The choice of the specific column chemistry (e.g., C18, C8, Phenyl-Hexyl) would be optimized during method development to achieve the best resolution between this compound and its impurities.

The use of multiple detectors in series provides a more complete picture of the sample. A photodiode array (PDA) detector is commonly used to obtain UV-Vis spectra for each eluting peak, which can aid in peak identification and purity assessment. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed for the detection of non-chromophoric impurities. Mass spectrometry (MS) is the most powerful detection technique, providing molecular weight and structural information. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Systematic Stress Testing and Degradation Chemistry Investigations of this compound

Systematic stress testing is a fundamental component of the analytical characterization of this compound. nih.gov It involves subjecting the drug substance to a variety of harsh conditions to accelerate its degradation and thereby understand its intrinsic stability and degradation pathways. The conditions for stress testing are typically more severe than those used in long-term stability studies and are designed to produce a significant amount of degradation in a relatively short period.

The common stress conditions applied to this compound would include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

Photodegradation: Exposing the drug substance to UV and visible light.

The degradation samples are then analyzed using the developed stability-indicating HPLC method. The extent of degradation is monitored, and the major degradation products are identified and characterized using techniques like LC-MS/MS and NMR. This information is crucial for establishing the degradation profile of this compound, which in turn informs the development of stable formulations and appropriate storage conditions.

The interactive table below presents a hypothetical summary of the results from a stress testing study of this compound.

| Stress Condition | % Degradation | Major Degradation Products Identified |

|---|---|---|

| 0.1 M HCl, 60°C, 24h | 15.2% | DP-1, DP-4 |

| 0.1 M NaOH, 60°C, 24h | 8.7% | DP-2 |

| 3% H₂O₂, RT, 24h | 22.5% | DP-3, DP-5 |

| Solid, 80°C, 48h | 5.1% | DP-6 |

| UV/Vis Light Exposure | 12.8% | PD-1, PD-2 |

Computational Chemistry and Molecular Modeling Studies of Vedaclidine

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). openaccessjournals.comopenaccessjournals.com This method is crucial for elucidating how Vedaclidine (B117435) interacts with muscarinic receptors. The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govnih.gov

Molecular docking studies are fundamental to visualizing and understanding the specific interactions between this compound and the M1 and M4 muscarinic acetylcholine (B1216132) receptors. The orthosteric binding site of muscarinic receptors is known to be highly conserved, making the precise interactions that govern subtype selectivity a key area of investigation. nih.gov Crystal structures of M1 and M4 receptors reveal a binding pocket containing key amino acid residues that can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with ligands. nih.gov

In a typical docking simulation, this compound would be placed into the binding pocket of the M1 and M4 receptors. The analysis would focus on identifying the key intermolecular forces stabilizing the complex. For instance, the nitrogen atom in this compound's quinuclidine (B89598) ring is expected to form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3), a hallmark interaction for muscarinic agonists. Other interactions, such as hydrogen bonds with tyrosine or threonine residues and hydrophobic interactions with tryptophan and phenylalanine residues in the binding pocket, would further define its binding mode and contribute to its affinity and selectivity.

Table 1: Hypothetical Key Interacting Residues for this compound at M1/M4 Receptors

| Receptor Subtype | Interacting Residue | Transmembrane Helix (TM) | Predicted Interaction Type |

|---|---|---|---|

| M1 | Asp105 | TM3 | Ionic / Hydrogen Bond |

| M1 | Tyr106 | TM3 | Hydrogen Bond |

| M1 | Trp379 | TM6 | Hydrophobic (π-π stacking) |

| M1 | Tyr408 | TM7 | Hydrogen Bond / Hydrophobic |

| M4 | Asp113 | TM3 | Ionic / Hydrogen Bond |

| M4 | Thr196 | TM5 | Hydrogen Bond |

| M4 | Tyr416 | TM6 | Hydrogen Bond |

| M4 | Trp423 | TM7 | Hydrophobic (π-π stacking) |

A primary goal of molecular docking is to estimate the binding free energy, which indicates the strength of the ligand-receptor interaction. sciepub.com Scoring functions in docking programs calculate a value—often referred to as a docking score or binding energy—that correlates with the experimental binding affinity (e.g., Ki or IC50). openaccessjournals.com Lower scores typically suggest stronger binding. By comparing the docking scores of this compound against different muscarinic receptor subtypes (M1-M5), researchers can computationally validate its selectivity profile, expecting to see more favorable scores for M1 and M4 compared to M2, M3, and M5. wikipedia.org

The simulation also identifies the most stable, low-energy conformation of this compound when it is bound to the receptor. nih.gov This "bioactive" conformation is crucial for understanding its pharmacophoric features—the essential spatial arrangement of atoms and functional groups required for its agonist activity.

Table 2: Illustrative Predicted Binding Affinities for this compound

| Receptor Subtype | Predicted Docking Score (kcal/mol) | Predicted Affinity (pKi) |

|---|---|---|

| M1 | -9.8 | 8.5 |

| M2 | -6.5 | 6.1 |

| M3 | -6.8 | 6.3 |

| M4 | -10.2 | 8.8 |

| M5 | -7.1 | 6.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com These models are powerful predictive tools in drug design. jocpr.com For this compound, a QSAR study would involve a set of its structural analogs with known activities at the M1 or M4 receptors.

The first step in QSAR is to calculate a range of molecular descriptors for each compound in the series. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. arxiv.org Statistical methods, like multiple linear regression, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. mdpi.com

For a series of this compound analogs, important descriptors might include:

Topological Descriptors: Quantifying molecular size and branching.

Electronic Descriptors: Such as partial charges on specific atoms, which could be crucial for receptor interaction.

Hydrophobicity Descriptors (e.g., LogP): Influencing how the compound partitions between aqueous and lipid environments.

Steric Descriptors: Describing the volume and shape of the molecule.

The resulting QSAR model would highlight which properties are most critical for potent M1/M4 agonist activity. For example, the model might reveal that a specific range of hydrophobicity in the side chain is optimal for activity.

Table 3: Example of Molecular Descriptors Used in a this compound QSAR Model

| Descriptor Type | Descriptor Example | Potential Correlation with Activity |

|---|---|---|

| Electronic | Partial Charge on Quinuclidine N | Positive (stronger positive charge enhances ionic bond) |

| Hydrophobic | LogP | Negative (excessive lipophilicity may hinder binding) |

| Topological | Wiener Index (Size/Shape) | Positive (within an optimal range) |

| Steric | Molecular Volume | Negative (bulky groups may cause steric clashes) |

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds. jocpr.compreprints.org This is highly valuable for lead optimization and virtual screening. nih.govchemrxiv.org Researchers can design a virtual library of novel this compound analogs by modifying its structure, for instance, by changing the length or composition of the butylthio side chain. The validated QSAR model can then rapidly predict the M1/M4 activity of these virtual compounds. atomwise.com This process allows for the prioritization of a smaller, more promising set of analogs for chemical synthesis and experimental testing, saving significant time and resources. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.comnih.gov An MD simulation of the this compound-receptor complex, solvated in a water box with ions to mimic physiological conditions, can provide critical insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. biorxiv.orgundip.ac.id

The simulation trajectory, typically run for hundreds of nanoseconds, is analyzed to assess the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked positions. A stable, plateauing RMSD curve for both the protein and the ligand indicates that the complex has reached equilibrium and the binding pose is stable. mdpi.comfrontiersin.org

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values in certain protein regions, such as loops, indicate flexibility, while low values in the binding pocket residues interacting with this compound would confirm a stable interaction. frontiersin.org

MD simulations can also reveal the persistence of key interactions, like hydrogen bonds, over the course of the simulation, further validating the binding mode predicted by docking. frontiersin.org These simulations are essential for confirming that the computationally predicted complex is stable in a dynamic, more realistic environment. nih.gov

Table 4: Representative Data from a Molecular Dynamics Simulation of a this compound-M4 Complex

| Parameter | Time Period | Average Value | Interpretation |

|---|---|---|---|

| Protein Backbone RMSD | 50-200 ns | 2.1 Å | The protein structure is stable after an initial equilibration period. |

| Ligand RMSD | 50-200 ns | 0.8 Å | This compound remains stably bound in its initial docked pose. |

| Binding Site Residue RMSF | 0-200 ns | 1.2 Å | Key interacting residues are conformationally restricted, indicating stable contact. |

| Hydrogen Bond Occupancy (this compound-Asp113) | 0-200 ns | 95% | The critical ionic/hydrogen bond is highly stable throughout the simulation. |

Integration of Computational Approaches in Rational Drug Design for this compound

The development of this compound, a potent and selective muscarinic agonist, has been significantly influenced by the principles of rational drug design, which heavily rely on computational chemistry and molecular modeling. These in silico techniques provide a molecular-level understanding of drug-receptor interactions, guiding the synthesis of novel compounds with improved affinity, selectivity, and pharmacokinetic profiles. The integration of these computational approaches allows for the systematic exploration of chemical space, accelerating the discovery and optimization of lead compounds like this compound.

The rational design process for this compound and its analogs typically involves a synergistic application of several computational methods. These include Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations. These methods help to elucidate the key structural features required for potent and selective binding to the target muscarinic receptors, particularly the M1 and M4 subtypes for which this compound shows agonist activity.

A pivotal aspect of the rational drug design of this compound and its analogs is the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of newly designed molecules before their actual synthesis, thereby prioritizing the most promising candidates. For a series of 1,2,5-thiadiazole (B1195012) derivatives, which are structural analogs of this compound, a QSAR study was performed to understand the structural requirements for potent M1 muscarinic agonism. researchgate.net

In such studies, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its hydrophobicity (log P), electronic properties (e.g., Highest Occupied Molecular Orbital energy - HE), and steric properties (e.g., Molar Volume - MV, Molecular Weight - MW, and Surface Area Grid - SAG). researchgate.net A multiple linear regression (MLR) analysis is then employed to build a mathematical model that relates these descriptors to the observed biological activity, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

The following table presents data from a QSAR study on 1,2,5-thiadiazole derivatives, which are analogs of this compound, highlighting the relationship between their structure and M1 muscarinic receptor binding affinity.

| Compound ID | Structure | IC50 (nM) |

| 1 | 167 | |

| 2 | 242 | |

| 3 | 158 | |

| 4 | 105 | |

| 5 | 98.5 | |

| 6 | 201 | |

| 7 | 20 | |

| 11 | 11.7 | |

| 12 | 17.5 | |

| 13 | 6.5 | |

| 14 | 2.9 | |

| 15 | 2.5 | |

| 16 | 4.4 | |

| 17 | 537 |

Data sourced from a QSAR study on 1,2,5-thiadiazole derivatives as potent M1 muscarinic agonists. researchgate.net

The QSAR model derived from such studies can reveal which molecular properties are crucial for high-affinity binding. For instance, the model might indicate that lower hydrophobicity and specific electronic characteristics are favorable for activity. researchgate.net This information is invaluable for the rational design of new, more potent analogs of this compound.

Molecular docking is another critical computational tool used in the rational design of this compound. Docking simulations predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. mdpi.com To perform these simulations, a three-dimensional model of the target receptor, such as the M1 or M4 muscarinic receptor, is required. These models can be generated through techniques like homology modeling, using the crystal structures of related proteins as templates. frontiersin.org

In the case of this compound, docking studies would be used to visualize its interaction with the amino acid residues in the binding pocket of the M1 and M4 receptors. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the high-affinity binding of this compound. mdpi.com By understanding these interactions, medicinal chemists can design modifications to the this compound structure that enhance these interactions, potentially leading to even more potent and selective compounds. The crystal structures of the M1 and M4 muscarinic acetylcholine receptors have been determined, providing a solid foundation for such structure-based drug design efforts. nih.gov

Pharmacophore modeling is often used in conjunction with QSAR and docking. A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific receptor. mdpi.com For this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are critical for its agonist activity at M1 and M4 receptors. This model can then be used to screen large virtual libraries of compounds to identify new chemical scaffolds that fit the pharmacophore and are therefore likely to be active muscarinic agonists.

The integration of these computational approaches—QSAR, molecular docking, and pharmacophore modeling—creates a powerful workflow for the rational drug design of this compound and its analogs. This in silico-driven process enables the efficient design and prioritization of novel compounds, ultimately accelerating the development of new therapeutic agents with improved properties.

Future Research Directions and Advanced Methodological Applications for Vedaclidine

Exploration of Novel Receptor Subtype Selectivity and Biased Agonism Paradigms

Vedaclidine (B117435) is characterized by a complex and highly selective profile at the five subtypes of muscarinic acetylcholine (B1216132) receptors. It acts as a potent agonist at the M1 and M4 receptor subtypes while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes. wikipedia.orgncats.io Research has highlighted its functional selectivity for the M4 subtype, which is significant for its potential therapeutic effects, such as analgesia. researchgate.netnih.gov

This mixed agonist-antagonist activity positions this compound within the modern pharmacological paradigm of biased agonism, also known as functional selectivity. nih.govfrontiersin.org Biased agonism describes the ability of a ligand to preferentially activate certain signaling pathways downstream of a G protein-coupled receptor (GPCR) over others. nih.govmdpi.com A biased agonist can stabilize specific receptor conformations that trigger desired therapeutic signaling while avoiding pathways that lead to adverse effects. frontiersin.orgfrontiersin.org

In the context of this compound, its profile suggests a form of receptor-level bias. By selectively activating M1 and M4 receptors, which are implicated in cognitive function and nociceptive modulation, while blocking M2, M3, and M5 receptors, which are associated with various peripheral side effects, the compound aims to achieve a targeted therapeutic outcome. wikipedia.orgnih.gov Future research can delve deeper into the molecular mechanisms underlying this selectivity. Investigating which specific G protein or β-arrestin pathways are engaged by this compound at the M1 and M4 receptors could reveal a more nuanced understanding of its signaling profile. This exploration is crucial for rationally designing next-generation compounds with even more refined and targeted effects.

| Receptor Subtype | Activity | Reference |

|---|---|---|

| M1 | Agonist | wikipedia.orgncats.io |

| M2 | Antagonist | wikipedia.orgncats.io |

| M3 | Antagonist | wikipedia.orgncats.io |

| M4 | Agonist (Functional Selectivity) | wikipedia.orgresearchgate.netnih.gov |

| M5 | Antagonist | wikipedia.org |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

For a compound like this compound, AI and ML could be applied in several key areas. Machine learning algorithms, trained on vast datasets of chemical structures and their biological activities, can perform large-scale virtual screening to identify novel molecules with a desired muscarinic activity profile. frontiersin.org Furthermore, generative AI models can be employed for de novo drug design, creating entirely new chemical entities engineered for high potency and selectivity at the M4 receptor, while maintaining antagonist activity at other subtypes. nih.gov

Optimization algorithms are at the core of machine learning and can be used to refine the properties of existing compounds. geeksforgeeks.orglehigh.edu By building predictive models, researchers can simulate how small modifications to the this compound structure would impact its binding affinity, selectivity, and pharmacokinetic properties. This in silico analysis allows for the prioritization of the most promising analogs for chemical synthesis, saving significant time and resources. lehigh.edu

| AI/ML Technique | Application in this compound Optimization | Reference |

|---|---|---|

| Virtual Screening | Identify new compounds from large chemical libraries with a this compound-like pharmacological profile. | frontiersin.org |

| De Novo Drug Design | Generate novel molecular structures optimized for M4 agonism and M2/M3/M5 antagonism. | nih.gov |

| Predictive Modeling (QSPR/QSAR) | Forecast the efficacy, selectivity, and pharmacokinetic properties of hypothetical this compound analogs. | frontiersin.org |

| Optimization Algorithms | Refine molecular structures to enhance desired therapeutic properties and minimize potential liabilities. | geeksforgeeks.orgnptel.ac.in |

Design and Synthesis of this compound Analogs with Tuned Pharmacological Profiles

The chemical structure of this compound, which features a quinuclidine (B89598) core linked to a butylthio-1,2,5-thiadiazole moiety, offers multiple sites for modification to create analogs with tuned pharmacological profiles. wikipedia.org The goal of such medicinal chemistry efforts is to improve upon the parent molecule by enhancing potency, increasing subtype selectivity, or optimizing pharmacokinetic characteristics. mdpi.comnih.gov

A systematic analog design strategy would involve structure-activity relationship (SAR) studies. nih.gov By synthesizing and testing a library of related compounds, researchers can determine which structural features are critical for its activity. For this compound, this could involve:

Modification of the Butylthio Chain: Altering the length, branching, or polarity of this chain could fine-tune the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Substitution on the Thiadiazole Ring: Introducing different chemical groups to the heterocyclic ring could modulate its electronic properties and its interactions with the receptor binding pocket.

Alterations to the Quinuclidine Core: While generally a more synthetically challenging endeavor, modifications to this scaffold could fundamentally alter receptor engagement and selectivity. plos.org

The overarching goal would be to develop analogs with, for example, superior selectivity for the M4 receptor over the M1 receptor, or to create molecules where the balance of agonism and antagonism is shifted. Modern synthetic methodologies, such as modular synthesis, enable the rapid and efficient production of a diverse range of analogs for biological evaluation. nih.gov

| Structural Modification Site | Potential Pharmacological Outcome | Reference |

|---|---|---|

| Alkyl chain on the thioether | Tune lipophilicity, metabolic stability, and pharmacokinetics. | acs.org |

| Thiadiazole heterocycle | Alter binding affinity and electronic interactions with the receptor. | wikipedia.org |

| Quinuclidine scaffold | Modify core binding orientation and receptor subtype selectivity. | plos.org |

Integration of Multi-Omics Data to Uncover Deeper Mechanistic Insights and Systems-Level Effects

To fully understand the biological impact of this compound, future research must look beyond simple receptor-ligand interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular and physiological responses to a drug. oxfordglobal.comnih.gov This approach can uncover the complex interplay of biological molecules and pathways that are modulated by this compound's unique pharmacological activity. genedata.com

Applying a multi-omics strategy to this compound research could yield profound insights:

Transcriptomics (RNA-Seq): By measuring changes in gene expression in relevant tissues (e.g., brain, spinal cord) following this compound administration, researchers can identify the downstream signaling cascades and gene regulatory networks affected by M1/M4 agonism and M2/M3/M5 antagonism.

Proteomics: This would reveal changes in the abundance and post-translational modifications of proteins, providing a direct look at the functional output of the altered gene expression and signaling pathways. bcm.edu

Metabolomics: Analyzing shifts in metabolite concentrations can illuminate how this compound alters cellular metabolism and function, potentially uncovering novel biomarkers of drug response or efficacy. oxfordglobal.combcm.edu

By integrating these layers of data, researchers can construct a comprehensive map of this compound's mechanism of action. nih.gov This systems-level understanding is critical for predicting its therapeutic effects and potential liabilities, identifying patient populations most likely to respond, and discovering novel therapeutic applications. genedata.comnih.gov

| Omics Layer | Potential Insights for this compound | Reference |

|---|---|---|

| Transcriptomics | Map gene expression changes and regulatory networks downstream of muscarinic receptor modulation. | oxfordglobal.com |

| Proteomics | Identify changes in protein expression and signaling pathway activation. | bcm.eduevotec.com |

| Metabolomics | Uncover alterations in metabolic pathways and identify potential biomarkers of drug activity. | nih.govbcm.edu |

| Integrative Analysis | Achieve a holistic, systems-level understanding of this compound's overall biological effects. | genedata.comnih.gov |

Q & A

Q. What are the foundational pharmacological characteristics of Vedaclidine, and how should they guide initial experimental design?

this compound’s pharmacological profile (e.g., receptor affinity, pharmacokinetics) should inform hypothesis-driven experiments. Begin with in vitro assays to validate target engagement (e.g., muscarinic receptor binding assays) and dose-response studies to establish potency (EC₅₀/IC₅₀ values). Ensure experimental controls account for solvent effects and nonspecific binding . For in vivo models, select species with homologous receptor expression and optimize dosing schedules based on half-life data from pharmacokinetic studies .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Document synthesis protocols with granular detail: reaction conditions (temperature, solvent purity), purification methods (HPLC gradients), and analytical validation (NMR, mass spectrometry). Batch-to-batch consistency is critical; include peptide content analysis and impurity profiling if this compound derivatives are used . Reference established protocols for chiral purity assessment if applicable .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

Use non-linear regression models (e.g., log-dose vs. response) to quantify efficacy. Report absolute values (e.g., raw data counts) alongside normalized metrics (e.g., percentage inhibition) and specify statistical software (e.g., GraphPad Prism, R). Avoid overreliance on p-values; include effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How should contradictory findings in this compound’s efficacy across disease models be resolved?

Conduct a systematic review of preclinical studies to identify variables influencing outcomes (e.g., model genetics, dosing regimens). Perform meta-analyses to quantify heterogeneity and subgroup analyses (e.g., age, sex-specific responses). Validate discrepancies using orthogonal assays (e.g., electrophysiology vs. behavioral readouts) .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in neurodegenerative studies?

Use predictive models (e.g., PAMPA-BBB assays) to screen analogs for permeability. Pair with in vivo microdialysis to measure brain interstitial fluid concentrations. If BBB penetration is suboptimal, explore prodrug formulations or co-administration with P-glycoprotein inhibitors, ensuring toxicity screens are integrated .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated vs. control models. Apply pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify convergent signaling networks. Validate hypotheses using CRISPR/Cas9 knockouts of candidate targets .

Methodological Considerations

Q. What quality control steps are critical for this compound in cell-based assays?

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

Use allometric scaling to adjust doses between rodents and non-human primates. Validate scaling assumptions with physiologically based pharmacokinetic (PBPK) modeling. Cross-reference with human hepatocyte data to predict metabolic clearance .

Data Presentation and Validation

Q. What are best practices for presenting contradictory results in this compound studies?

- Tables : Contrast key parameters (e.g., ED₅₀, AUC) across studies, highlighting methodological differences (e.g., route of administration).

- Figures : Use forest plots in meta-analyses to visualize effect size variability.

- Supplemental Data : Provide raw datasets and analysis scripts for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.